molecular formula C8H14O B15220403 Rel-(3aR,6aS)-octahydropentalen-1-ol

Rel-(3aR,6aS)-octahydropentalen-1-ol

Cat. No.: B15220403
M. Wt: 126.20 g/mol
InChI Key: AOONMBCPMGBOBG-KVARREAHSA-N
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Description

Rel-(3aR,6aS)-octahydropentalen-1-ol is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its octahydro-pentalene core, which is a bicyclic structure, and a hydroxyl group attached to the first carbon. Its stereochemistry is defined by the (3aR,6aS) configuration, indicating the specific spatial arrangement of atoms in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,6aS)-octahydropentalen-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of a precursor compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often include the use of a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,6aS)-octahydropentalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rel-(3aR,6aS)-octahydropentalen-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Rel-(3aR,6aS)-octahydropentalen-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in stabilizing the compound within the active site of enzymes, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Rel-(3aR,6aS)-octahydropentalen-1-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol

InChI

InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7+,8?/m1/s1

InChI Key

AOONMBCPMGBOBG-KVARREAHSA-N

Isomeric SMILES

C1C[C@@H]2CCC([C@H]2C1)O

Canonical SMILES

C1CC2CCC(C2C1)O

Origin of Product

United States

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